![molecular formula C9H5ClF6O2S B3042626 3,5-Bis(trifluoromethyl)phenyl chloromethyl sulphone CAS No. 648858-85-9](/img/structure/B3042626.png)
3,5-Bis(trifluoromethyl)phenyl chloromethyl sulphone
Overview
Description
3,5-Bis(trifluoromethyl)phenyl chloromethyl sulphone is a chemical compound that is used extensively in promoting organic transformations . It is primarily used as a pharmaceutical synthetic intermediate . The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts .
Synthesis Analysis
The synthesis of 3,5-Bis(trifluoromethyl)phenyl chloromethyl sulphone involves several steps. It has been used in the synthesis of pyrazole derivatives and in the production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol via whole-cell catalyst . An improved preparation method has been described for the potentially explosive 3,5-bis(trifluoromethyl)phenyl Grignard reagents, from the precursor bromides .Molecular Structure Analysis
The molecular structure of 3,5-Bis(trifluoromethyl)phenyl chloromethyl sulphone is complex. It is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
This compound can participate in various organic reactions . It has been used extensively in promoting organic transformations . It has been used in the bioreduction of 3,5-bis(trifluoromethyl)acetophenone (BTAP) under an oxygen-deficient environment .Scientific Research Applications
Covalent Fragment-Based Ligand Discovery
H-Bond Catalysts and Asymmetric Synthesis
Chemical Derivatization of Surfaces
Organic Transformations and Synthetic Intermediates
Medicinal Chemistry and Drug Development
Materials Science and Polymer Chemistry
Mechanism of Action
Target of Action
It’s known that compounds with similar structures often target the respiratory system .
Mode of Action
Compounds with similar structures are known to undergo reactions at the benzylic position, which can be resonance stabilized . This involves free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Compounds with similar structures are known to activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states .
Pharmacokinetics
The trifluoromethyl group strategically placed on a phenyl ring is known to improve the pharmacodynamics and pharmacokinetic properties of the resulting compounds .
properties
IUPAC Name |
1-(chloromethylsulfonyl)-3,5-bis(trifluoromethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF6O2S/c10-4-19(17,18)7-2-5(8(11,12)13)1-6(3-7)9(14,15)16/h1-3H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REJBLWKZAHZZKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)CCl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(trifluoromethyl)phenyl chloromethyl sulphone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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